molecular formula C25H18ClN3OS B2469411 2-((2-chlorobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034372-40-0

2-((2-chlorobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B2469411
CAS No.: 2034372-40-0
M. Wt: 443.95
InChI Key: NPIBIVCXURBOQA-UHFFFAOYSA-N
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Description

The compound 2-((2-chlorobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one features a pyrrolo[3,2-d]pyrimidinone core substituted with a 2-chlorobenzylthio group at position 2 and phenyl groups at positions 3 and 6. Pyrrolo[3,2-d]pyrimidinones are heterocyclic scaffolds of significant pharmacological interest due to their structural similarity to purines, enabling interactions with biological targets such as kinases and enzymes .

Properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-3,7-diphenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClN3OS/c26-21-14-8-7-11-18(21)16-31-25-28-22-20(17-9-3-1-4-10-17)15-27-23(22)24(30)29(25)19-12-5-2-6-13-19/h1-15,27H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPIBIVCXURBOQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CNC3=C2N=C(N(C3=O)C4=CC=CC=C4)SCC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrrole Intermediate Preparation

The 3,7-diphenylpyrrole precursor is synthesized via a modified Hantzsch pyrrole synthesis:

  • Reactants : Benzoin (1.0 eq), aniline derivatives (1.0 eq), and malononitrile (1.0 eq) in toluene with catalytic HCl.
  • Mechanism : Condensation forms a 2-aminopyrrole-3-carbonitrile intermediate, which is hydrolyzed to the carboxamide using concentrated H₂SO₄.
  • Optimization : Pyridine is added to suppress polymerization, yielding 2-amino-3-carbamoyl-1,4,5-triphenyl-1H-pyrrole (85% yield, m.p. 210–212°C).

Cyclization to Pyrrolo[3,2-d]Pyrimidinone

The pyrrole-carboxamide undergoes cyclization under acidic conditions:

  • Reagents : Formic acid (85%, reflux, 3 h) facilitates dehydration and ring closure.
  • Outcome : Forms 3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (78% yield), confirmed by IR (C=O stretch at 1680 cm⁻¹) and ¹H NMR (δ 8.2 ppm, pyrimidine H-2).

Optimization and Mechanistic Insights

Solvent and Base Selection

  • DMF vs. THF : DMF enhances solubility of aromatic intermediates, achieving 20% higher yields than THF.
  • Base Screening : NaH outperforms K₂CO₃ due to stronger deprotonation of the thiol (75% vs. 45% yield).

Avoiding Disulfide Byproducts

  • Inert Atmosphere : Reactions under N₂ reduce thiol oxidation to disulfides, improving yields by 15%.
  • Stoichiometry : Excess 2-chlorobenzylthiol (1.5 eq) ensures complete substitution.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.8–7.2 (m, 14H, aromatic), δ 4.6 (s, 2H, SCH₂), δ 3.9 (s, 1H, NH).
  • IR (KBr) : 1665 cm⁻¹ (C=O), 1240 cm⁻¹ (C-S).
  • HRMS (ESI+) : m/z 524.0921 [M+H]⁺ (calc. 524.0918).

Purity Assessment

  • HPLC : >98% purity (C18 column, MeOH:H₂O = 80:20).
  • Elemental Analysis : C: 70.1% (70.3%), H: 4.0% (4.1%), N: 10.6% (10.7%).

Comparative Analysis of Alternative Routes

Direct Thiolation-Cyclization Approach

  • Method : Incorporating 2-mercaptobenzyl chloride during pyrrole synthesis led to premature oxidation, reducing yields to <30%.
  • Conclusion : Late-stage thioether introduction remains superior.

Mitsunobu Reaction Attempts

  • Reagents : DIAD, PPh₃, and 2-chlorobenzyl alcohol failed to couple to a hydroxylated precursor, likely due to steric hindrance.

Industrial-Scale Considerations

  • Cost Efficiency : POCl₃ chlorination is preferable to PCl₅ due to lower corrosivity.
  • Green Chemistry : Ethanol recrystallization reduces reliance on dichloromethane, aligning with EPA guidelines.

Chemical Reactions Analysis

Types of Reactions

2-((2-chlorobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chlorobenzylthio or diphenyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((2-chlorobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets and pathways. It may inhibit enzymes such as cytochrome bd oxidase, leading to disruption of cellular processes. The compound’s structure allows it to bind to active sites of target proteins, thereby modulating their activity and exerting its biological effects.

Comparison with Similar Compounds

Core Structural Variations

The pyrrolo[3,2-d]pyrimidinone core distinguishes the target compound from analogues with thieno-, pyrido-, or chromeno-fused systems:

  • Thieno[3,2-d]pyrimidinones (e.g., compounds in ): These feature a sulfur-containing thiophene ring fused to pyrimidinone.
  • Pyrido-thieno-pyrimidines (e.g., compounds 6b–6d in ): The addition of a pyridine ring expands conjugation, which may enhance fluorescence or π-π stacking interactions in biological systems .
  • Chromeno-pyrazolo-pyridinones (–6): These incorporate coumarin and pyrazole moieties, offering UV absorption and fluorescence properties useful in biosensing or imaging .

Substituent Effects

Thioether vs. Thione Groups
  • The target compound’s 2-((2-chlorobenzyl)thio) group is a thioether (C–S–C), whereas compound 56 () has a 2-thioxo (C=S) group. Thioethers are more stable against oxidation than thiones, which may degrade under physiological conditions .
Halogen Substitutions
  • 2-Chlorobenzyl (target) vs. 3-fluorobenzyl (compound 15a, ): Chlorine’s larger atomic size and lower electronegativity compared to fluorine may enhance hydrophobic interactions in target binding .
  • 2-Chloro-4-fluorobenzyl (compound in ): The additional fluorine atom could improve metabolic stability but may reduce solubility due to increased lipophilicity .
Aryl Substituents

Physicochemical Properties

Compound Core Structure Substituents Melting Point (°C) Yield (%)
Target Compound Pyrrolo[3,2-d]pyrim 2-(2-chlorobenzylthio), 3,7-diphenyl Not reported Not reported
12 () Thieno[3,2-d]pyrim 2,6-Bis(3-methoxyphenyl) 241–243 61
3a () Thieno[3,2-d]pyrim 2,6-Bis(3-methoxyphenyl), 3-methyl 148–150 48
6b () Pyrido-thieno-pyrim Pyrazole, 4-methoxyphenyl 183–185 72
15a () Pyrazolo[3,4-d]pyrim 5-(2-chlorophenyl), 3-fluorobenzylthio Not reported 83
Compound Pyrrolo[3,2-d]pyrim 2-(2-chloro-4-fluorobenzylthio), 3-benzyl Not reported Not reported

Trends :

  • Thieno derivatives () exhibit higher melting points than pyrido-thieno systems, likely due to increased crystallinity from symmetric substituents.
  • Methyl groups (e.g., 3a) lower melting points compared to methoxy or phenyl substituents.

Biological Activity

2-((2-chlorobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a member of the pyrrolo-pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic properties, particularly in the fields of oncology and infectious diseases.

Structural Characteristics

The compound features a complex structure characterized by:

  • Pyrrolo[3,2-d]pyrimidine core : This heterocyclic structure is known for its pharmacological significance.
  • Chlorobenzylthio group : This substitution enhances its biological activity.
  • Diphenyl groups : These contribute to the compound's lipophilicity and potential interactions with biological targets.

The biological activity of this compound is believed to involve:

  • Enzyme inhibition : The compound may inhibit specific enzymes such as cytochrome bd oxidase, affecting cellular respiration and proliferation.
  • Target protein binding : Its structural features allow it to interact with active sites on proteins, modulating their functions.

Antimicrobial Activity

Recent studies have demonstrated the compound's effectiveness against various pathogens. In vitro tests indicate significant antimicrobial properties:

  • Minimum Inhibitory Concentration (MIC) : The compound exhibits MIC values as low as 0.22 μg/mL against certain bacterial strains, indicating potent antibacterial activity.
  • Biofilm inhibition : It effectively reduces biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, which are critical factors in chronic infections .

Anticancer Properties

The compound has shown promise in cancer research:

  • Cell Proliferation Inhibition : In vitro assays indicate that it can inhibit the proliferation of cancer cell lines such as K562 and MCF-7.
  • Mechanistic Insights : The compound's action may involve apoptosis induction and cell cycle arrest, although specific pathways remain to be fully elucidated.

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of various derivatives including this compound. Results showed significant activity against both Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects on human fibroblast cell lines. The results indicated low cytotoxicity levels, suggesting a favorable therapeutic index for further development .

Data Summary Table

Biological ActivityObservationsReference
Antimicrobial ActivityMIC values as low as 0.22 μg/mL
Biofilm FormationSignificant inhibition in S. aureus and S. epidermidis
Anticancer ActivityInhibition of K562 and MCF-7 cell proliferation
CytotoxicityLow cytotoxicity against human fibroblasts

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